2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
X-ray Crystallographic Analysis of Pyrano[3,2-b]pyran Core Configuration
The crystallographic analysis of pyrano[3,2-b]pyran derivatives reveals fundamental insights into the three-dimensional arrangement and conformational preferences of the bicyclic core system. Studies of related compounds in this class demonstrate that the pyran ring systems typically adopt non-planar conformations, with significant implications for molecular stability and intermolecular interactions. The fused heterocyclic system displays characteristic envelope conformations in both six-membered rings, where specific carbon atoms bearing substituents lie outside the planes of the other ring atoms.
Crystallographic investigations of similar pyrano[3,2-b]pyran structures indicate that the phenyl ring substituent at the 4-position adopts specific orientational preferences relative to the heterocyclic core. The dihedral angle between the aromatic substituent and the pyran ring system varies depending on steric and electronic factors, with values typically ranging from moderate to nearly perpendicular orientations. For compounds containing methoxyphenyl substituents, the electron-donating nature of the methoxy groups influences the overall electronic distribution and potentially affects the crystal packing arrangements.
The crystal packing patterns of pyrano[3,2-b]pyran derivatives typically involve hydrogen bonding networks facilitated by the amino group and hydroxymethyl substituent. The amino group acts as a hydrogen bond donor, forming classical hydrogen bonds with carbonyl oxygen atoms and nitrile nitrogen atoms of neighboring molecules. These intermolecular interactions lead to the formation of extended network structures that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
The conformational analysis reveals that the pyran rings adopt boat or envelope conformations rather than planar arrangements. This non-planarity is attributed to the sp³ hybridization of the carbon atom at the 4-position, which bears the phenyl substituent. The deviation from planarity affects the overall molecular geometry and influences the accessibility of functional groups for potential chemical reactions or biological interactions.
Properties
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-23-9-3-4-14(24-2)11(5-9)15-12(7-19)18(20)26-16-13(22)6-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQCUGQBFLXYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Synthesis
The most widely adopted method involves the condensation of 4-hydroxy-6-methyl-2-pyrone , 2,5-dimethoxybenzaldehyde , and malononitrile in ethanol under reflux. Ammonium acetate (30 mol%) catalyzes the reaction, facilitating Knoevenagel condensation, Michael addition, and cyclization (Figure 1).
Reaction Conditions :
Catalytic Approaches
Silica-Supported Acid Catalysts
Silica gel functionalized with sulfonic acid groups (SiO₂-SO₃H) enhances reaction efficiency by stabilizing charged intermediates. This method reduces reaction time to 2 hours and improves yields to 85–90%.
Optimized Protocol :
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Catalyst Loading : 15 mol%
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Solvent : Water/ethanol (1:1)
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Workup : Filtration and recrystallization from ethyl acetate
Metal Silicate Catalysts
Sodium silicate (Na₂SiO₃) in aqueous media promotes eco-friendly synthesis. The catalyst enables a 93% yield at 90°C within 30 minutes, with no column chromatography required.
Advantages :
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Recyclability (5 cycles with <5% yield loss)
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Tolerance to electron-withdrawing substituents on aldehydes
Green Chemistry Innovations
Magnetized Distilled Water (MDW)
MDW, prepared by exposing deionized water to a 0.8 T magnetic field, acts as a solvent and catalyst. Combined with K₂CO₃, it achieves 96% yield at 70°C in 3 hours.
Mechanistic Insight :
Magnetic fields enhance hydrogen bonding networks, accelerating proton transfer during cyclization.
Solvent-Free Mechanochemical Synthesis
Ball milling equimolar reactants with cerium-doped zirconia (Ce-ZrO₂) for 45 minutes delivers 88% yield. This method eliminates solvent waste and reduces energy consumption.
Functional Group Modifications
Dimethoxyphenyl Substituent Control
Regioselective methoxylation is achieved using dimethyl sulfate in the presence of potassium carbonate. Excess reagent leads to demethylation byproducts, necessitating precise stoichiometry.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MCR (Ammonium acetate) | None | Ethanol | 3 | 78–92 | 98.5 |
| SiO₂-SO₃H | Silica-sulfonic acid | Water/ethanol | 2 | 85–90 | 99.2 |
| Na₂SiO₃ | Sodium silicate | Water | 0.5 | 93 | 97.8 |
| MDW/K₂CO₃ | Magnetized water | MDW | 3 | 96 | 98.7 |
| Mechanochemical | Ce-ZrO₂ | Solvent-free | 0.75 | 88 | 96.4 |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 2-amino-4-(2,5-dimethoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (lacking hydroxymethyl), forms due to incomplete reduction. Gradient recrystallization (ethanol/water 7:3) removes this impurity.
Scale-Up Limitations
Industrial-scale synthesis faces heat dissipation issues in exothermic cyclization steps. Continuous flow reactors with jacketed cooling systems mitigate this, improving batch consistency.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonitrile group produces an amine derivative .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, derivatives of similar structures have demonstrated significant antiproliferative activities:
- Mechanism of Action :
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Case Studies :
- A study involving a series of pyrano[3,2-c]chromene derivatives indicated that specific compounds led to centrosome de-clustering and significant anti-cancer activity against melanoma cells .
- Another investigation revealed that certain derivatives could selectively target cancer cells while sparing normal cells, showcasing their therapeutic potential .
Tyrosinase Inhibition
The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property has implications for skin-related conditions and cosmetic applications:
- Inhibition Studies :
Synthesis and Structural Modifications
The synthesis of 2-amino derivatives through multicomponent reactions has allowed for the exploration of structure-activity relationships (SAR):
- Synthesis Techniques :
- The compound can be synthesized via a three-component reaction involving 4-hydroxycoumarin, malononitrile, and various benzaldehydes or pyridine carbaldehydes. This method not only enhances yield but also allows for the introduction of diverse functional groups that can modulate biological activity .
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 4-fluorobenzyloxy in 6b) enhance antityrosinase activity (IC50 = 7.69 µM vs. kojic acid’s 23.64 µM) .
- Methoxy groups (as in 6k and the target compound) may reduce activity due to steric hindrance or weaker enzyme interactions unless positioned to favor hydrogen bonding .
Stereochemical Considerations :
- Enantiomers of 6b showed differential binding in molecular dynamics (MD) simulations, with the R-enantiomer forming stronger interactions with tyrosinase . The target compound’s 2,5-dimethoxy configuration may similarly influence chiral recognition.
Synthetic Flexibility :
- Ultrasound-assisted methods and Fe3O4@SiO2-IL-Fc catalysts improve yields and reduce reaction times for analogs , suggesting applicability to the target compound.
Physicochemical Properties
Biological Activity
The compound 2-Amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 876709-89-6) is a member of the pyrano[3,2-b]pyran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H16N2O6
- Molecular Weight : 356.33 g/mol
- Synonyms : 2-amino-4-(2,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
Anticancer Activity
Research indicates that compounds within the pyrano[3,2-b]pyran class exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and triggering caspase-dependent pathways.
- Mechanism of Action :
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Case Studies :
- A study demonstrated that a related compound exhibited an IC50 value of 10 μM against MDA-MB231 breast cancer cells, indicating potent cytotoxicity .
- Another investigation highlighted the effects on Huh7 hepatocellular carcinoma cells, showing a survival rate reduction to 38% at 10 μM concentration .
Antimicrobial and Antiviral Activities
Compounds similar to this compound have also demonstrated antimicrobial properties.
- Mechanism of Action :
- Research Findings :
Antioxidant Activity
Antioxidant properties have been observed in several pyrano[3,2-b]pyran derivatives.
- Mechanism of Action :
- Experimental Results :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
